molecular formula C14H22O4Pb B12506916 Cyclohexanecarboxylic acid, lead salt

Cyclohexanecarboxylic acid, lead salt

Cat. No.: B12506916
M. Wt: 461 g/mol
InChI Key: OJOJJFJFCMEQRM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, lead salt (CAS 61790-14-5), also known as lead naphthenate, is a metal carboxylate with the molecular formula [(CH₂)ₙCOO]₂Pb . It appears as a yellow to brown resinous liquid and is classified as a laboratory chemical with applications in manufacturing and industrial processes . Its toxicity profile emphasizes risks associated with lead exposure, necessitating stringent handling protocols . Notably, it has been linked to anaerobic microbial metabolism of aromatic compounds, though this research primarily focuses on the parent acid .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22O4Pb

Molecular Weight

461 g/mol

IUPAC Name

cyclohexanecarboxylate;lead(2+)

InChI

InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2

InChI Key

OJOJJFJFCMEQRM-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Pb+2]

Origin of Product

United States

Preparation Methods

Table 1: Proposed Preparation Methods

Method Reagents/Conditions Expected Product Challenges
Neutralization Cyclohexanecarboxylic acid + PbO (aqueous or organic solvent) Lead(II) cyclohexanecarboxylate Low solubility of PbO; potential side reactions
Ion Exchange Sodium cyclohexanecarboxylate + Pb(NO₃)₂ (aqueous) Lead(II) cyclohexanecarboxylate Insoluble byproducts (e.g., Pb(OH)₂)
Hydrothermal Synthesis Cyclohexanecarboxylic acid + PbO in HFIP solvent Lead(II) cyclohexanecarboxylate Toxicity of Pb; catalyst poisoning

Key Challenges and Considerations

  • Stability Issues : Lead carboxylates are prone to decomposition due to lead’s toxicity and redox activity. For example, PbO may oxidize carboxylic acids under acidic conditions.
  • Solubility Constraints : Lead salts often exhibit low solubility in polar solvents, necessitating non-aqueous conditions (e.g., HFIP).
  • Safety Concerns : Handling lead compounds requires strict protocols to mitigate exposure risks.

Comparative Analysis of Metal Salts

Table 2: Properties of Cyclohexanecarboxylate Salts

Salt Counterion Typical Synthesis Stability Notes
Sodium Na⁺ Neutralization with NaOH High solubility in water
Potassium K⁺ Neutralization with KOH Moderate thermal stability
Lead(II) Pb²⁺ Hypothetical PbO reaction Likely low stability; toxicity risks

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, lead salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Cyclohexanone, cyclohexanol

    Reduction: Cyclohexanecarboxylic acid

    Substitution: Various metal salts of cyclohexanecarboxylic acid

Scientific Research Applications

Cyclohexanecarboxylic acid, lead salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, lead salt involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes. The carboxylate group of cyclohexanecarboxylic acid also plays a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Physical State Key Physical Properties
Cyclohexanecarboxylic acid 98-89-5 C₇H₁₂O₂ White crystalline solid Mp: 31–32°C; used as a flavoring agent
Lead salt (lead naphthenate) 61790-14-5 [(CH₂)ₙCOO]₂Pb Yellow-brown liquid Resinous; decomposes under fire conditions
Sodium salt 136-01-6 C₇H₁₁NaO₂ Crystalline solid Soluble in water; laboratory applications
Nickel salt 100-375-68 C₁₃H₂₂NiO₄ Solid (presumed) High toxicity to aquatic organisms
Calcium salt 7549-42-0 C₇H₁₀CaO₂ Solid (presumed) Used in niche industrial processes

Notes:

  • The lead salt is distinct in its liquid state and resinous texture, whereas other salts (e.g., sodium, calcium) are solids .
  • The parent cyclohexanecarboxylic acid (CAS 98-89-5) is a crystalline solid with a carboxylic acid group, serving as a precursor for salts and esters .

Key Findings :

  • The lead salt poses significant health risks due to lead’s cumulative toxicity, aligning with EPA guidelines for heavy metals .
  • The nickel salt demonstrates acute aquatic toxicity, exceeding thresholds for fish survival .

Biological Activity

Cyclohexanecarboxylic acid, lead salt (C14H22O4Pb), is a compound that has garnered attention due to its biological activity and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is a lead-based compound derived from cyclohexanecarboxylic acid. Its structure includes a carboxylic acid functional group that plays a crucial role in its biological interactions. The compound can undergo chemical reactions typical of carboxylic acids, which are essential for its biological activity.

Mechanism of Action:

  • Chemical Reactions: The compound interacts with various biological targets through chemical reactions characteristic of carboxylic acids. This interaction can lead to the formation of other biologically active compounds.
  • Biochemical Pathways: Cyclohexanecarboxylic acid contributes to biochemical pathways, notably in the synthesis of caprolactam, an intermediate in nylon-6 production. This pathway highlights its industrial relevance but also raises concerns about its environmental impact due to potential accumulation in ecosystems.

Biological Activity and Toxicity

The biological activity of this compound is closely linked to its toxicity profile, particularly due to the presence of lead. Lead exposure is known to have significant health implications, including neurological damage and systemic toxicity.

Toxicological Findings:

  • Lead Poisoning Cases: A review of case studies reveals instances of lead poisoning associated with exposure to lead-containing compounds. Symptoms include malaise, abdominal cramps, and neurological impairments . These findings underscore the importance of understanding the toxicological effects of this compound.

Research Findings

Recent studies have explored the degradation and metabolic pathways associated with cyclohexanecarboxylic acid and its derivatives. Notably:

  • Anaerobic Degradation: Research indicates that cyclohexanecarboxylic acid can be anaerobically degraded by certain bacteria, such as Rhodopseudomonas palustris, which activates it to cyclohexanoyl-CoA. This process may have implications for bioremediation efforts .
  • Antimicrobial Activity: Some derivatives of cyclohexanecarboxylic acid exhibit antimicrobial properties against Gram-positive bacteria, although they show limited activity against Gram-negative strains. This suggests potential applications in developing antimicrobial agents .

Table 1: Summary of Biological Activity and Toxicity Findings

Study/SourceBiological ActivityToxicity ProfileKey Findings
Synthesis of caprolactamLead toxicity symptomsInvolvement in nylon-6 production
None reportedNeurological damageCase studies on lead poisoning
Antimicrobial propertiesChronic exposure risksEffective degradation by specific bacteria

Q & A

Basic Research: What are the recommended methods for synthesizing cyclohexanecarboxylic acid, lead salt, and how can purity be optimized?

Answer:
The synthesis involves reacting lead nitrate with sodium naphthenate (a salt of cyclohexanecarboxylic acid) in an aqueous medium. Key steps include:

  • Precipitation: Add lead nitrate dropwise to sodium naphthenate under controlled pH (5–7) to avoid side reactions.
  • Purification: Filter the precipitate and wash with ethanol to remove unreacted ions. Use vacuum drying to minimize oxidation .
  • Purity Verification: Characterize via Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of free carboxylic acid groups (absence of ~1700 cm⁻¹ peak) and atomic absorption spectroscopy (AAS) to quantify lead content .

Basic Research: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) can identify molecular fragments, such as the parent ion peak for the lead salt (e.g., m/z 128 for the cyclohexanecarboxylate moiety) .
  • X-ray Diffraction (XRD): Determine crystalline structure; lead salts often exhibit distinct lattice parameters due to heavy metal coordination .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; lead salts typically decompose above 200°C, releasing CO₂ and forming PbO residues .

Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent dermal contact and inhalation of particulate matter.
  • Waste Disposal: Collect lead-containing waste separately and neutralize with sodium bicarbonate before disposal via certified hazardous waste facilities .
  • Emergency Measures: In case of spills, avoid water (to prevent dispersion) and use vermiculite for containment. Decontaminate surfaces with EDTA solutions to chelate lead ions .

Advanced Research: How does the environmental persistence of this compound compare to its parent acid, and what methodologies assess its ecotoxicological impact?

Answer:

  • Persistence: The lead salt is less biodegradable than the parent acid due to metal-ligand stability. Conduct soil column experiments to evaluate mobility; lead’s affinity for organic matter increases retention .
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values. Compare with cyclohexanecarboxylic acid (non-toxic per SDS data) to isolate lead’s contribution to toxicity .

Advanced Research: What experimental approaches resolve contradictions in reported solubility data for this compound?

Answer:

  • Solvent Screening: Systematically test solubility in polar (water, ethanol) and non-polar (hexane, toluene) solvents. Note that lead salts are typically ethanol-soluble but water-insoluble due to hydrophobic alkyl chains .
  • Temperature Dependence: Use dynamic light scattering (DLS) to monitor aggregation states at 25°C vs. 60°C. Higher temperatures may disrupt metal-carboxylate coordination, increasing solubility .

Advanced Research: How can the catalytic activity of this compound be evaluated in polymerization reactions?

Answer:

  • Kinetic Studies: Monitor oxidation-polymerization of linseed oil using differential scanning calorimetry (DSC) to track exothermic peaks associated with crosslinking. Compare with cobalt-based driers to assess efficiency .
  • Mechanistic Probes: Employ electron paramagnetic resonance (EPR) to detect radical intermediates formed during lead-catalyzed oxidation, which drive polymerization .

Advanced Research: What strategies mitigate lead leaching from this compound in applied materials (e.g., wood preservatives)?

Answer:

  • Stabilization: Incorporate phosphate or silicate additives to form insoluble lead complexes. Test leaching using EPA Method 1312 (acid rain simulation) and quantify lead via ICP-MS .
  • Encapsulation: Embed the salt in epoxy or polyurethane matrices. Use SEM-EDX to verify uniform dispersion and absence of surface lead .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.